GPR35 Agonistic Potency: 57-fold Reduction Versus the 7-Hydroxy Analog (Compound 50) Defines a Distinct Potency Tier
In the primary GPR35 DMR agonist assay performed in HT-29 colorectal adenocarcinoma cells, the target compound 45 (6-bromo-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, 7-H) exhibited an EC50 of 0.33 ± 0.04 μM, whereas compound 50 (6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, 7-OH) achieved an EC50 of 0.0058 ± 0.0011 μM [1]. This represents an approximately 57-fold reduction in potency upon removal of the 7-hydroxyl group. The desensitization IC50 values mirrored this trend: 0.33 ± 0.04 μM for compound 45 versus 0.0086 ± 0.0003 μM for compound 50 [1]. These data establish that the two compounds occupy distinct potency tiers—sub-micromolar versus low nanomolar—and are not functionally interchangeable as GPR35 pharmacological probes.
| Evidence Dimension | GPR35 agonist potency (EC50, DMR assay in HT-29 cells) |
|---|---|
| Target Compound Data | EC50 = 0.33 ± 0.04 μM; desensitization IC50 = 0.33 ± 0.04 μM |
| Comparator Or Baseline | Compound 50 (7-OH analog): EC50 = 0.0058 ± 0.0011 μM; desensitization IC50 = 0.0086 ± 0.0003 μM |
| Quantified Difference | ~57-fold reduced potency (EC50 ratio = 56.9); ~38-fold reduced desensitization potency |
| Conditions | DMR assay in human HT-29 colorectal adenocarcinoma cells endogenously expressing GPR35; zaprinast (1 μM) used as reference full agonist |
Why This Matters
Researchers requiring a sub-micromolar GPR35 agonist with lower receptor reserve demands or desensitization liability should select compound 45 over compound 50, as the 57-fold potency difference directly impacts the usable concentration range and signal-to-noise characteristics in downstream assays.
- [1] Wei, L.; Wang, J.; Zhang, X.; Wang, P.; Zhao, Y.; Li, J.; Hou, T.; Qu, L.; Shi, L.; Liang, X.; Fang, Y. Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. J. Med. Chem. 2017, 60 (1), 362–372. Table 1. DOI: 10.1021/acs.jmedchem.6b01431. View Source
